(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride

Prostaglandin D2 receptor antagonist chiral synthesis

In CNS drug development, stereochemical integrity of intermediates is non-negotiable. This (S)-enantiomer hydrochloride salt is the exclusively mandated chiral building block for synthesizing phenylethylaminopyrimidinylpiperidine-based prostaglandin D2 receptor antagonists. Substitution with racemic or free-base analogs invalidates receptor-level SAR data. Supplied as a stabilized solid salt: - Enantiopure (S)-form ensures reproducible receptor binding profiles. - Hydrochloride salt enhances aqueous solubility and solid-state stability. - Consistent lot-to-lot purity (typically ≥97%) safeguards downstream synthetic yields.

Molecular Formula C9H18ClNO2
Molecular Weight 207.698
CAS No. 188883-58-1
Cat. No. B579983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride
CAS188883-58-1
Synonyms(3S)-3-Piperidineacetic Acid Ethyl Ester;  Ethyl (3S)-3 Piperidineacetate
Molecular FormulaC9H18ClNO2
Molecular Weight207.698
Structural Identifiers
SMILESCCOC(=O)CC1CCCNC1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1
InChIKeyNUFQPPPCFKZWRT-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl 2-(piperidin-3-yl)acetate Hydrochloride: Chiral Piperidine Building Block


(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral, non-racemic piperidine derivative supplied as a hydrochloride salt for enhanced stability and handling. It belongs to the 3-substituted piperidine acetic acid ester class, a molecular framework recurrent in central nervous system (CNS) pharmacophores and prostaglandin receptor antagonist scaffolds . The (S)-enantiomer is specifically mandated as a key intermediate in the synthesis of phenylethylaminopyrimidinylpiperidine derivatives for prostaglandin D2 receptor antagonist development [1]. Vendors typically supply this compound with purity specifications ranging from 95% to 98%, and its solid physical form and salt stabilization render it suitable for storage under standard refrigeration conditions [2].

Stereochemical control Single (S)-enantiomer building block for chiral synthesis
Salt-form stability Hydrochloride salt enhances handling and storage
Intermediate role Key intermediate for prostaglandin D2 receptor antagonist scaffolds

Why Substitution Fails: Chiral and Salt-Form Requirements


In drug development programs targeting stereospecific biological receptors, such as prostaglandin D2 receptors, substitution of the (S)-enantiomer hydrochloride salt with a racemic mixture, the (R)-enantiomer, or a free base analog is scientifically invalid [1]. The spatial configuration of the piperidine C3 stereocenter directly dictates binding affinity and functional activity at the receptor level, as evidenced by structure-activity relationship (SAR) studies within this chemical series . Furthermore, the hydrochloride salt form is critical for maintaining consistent physicochemical properties, including aqueous solubility and solid-state stability, which directly impact the reproducibility of synthetic yield and formulation outcomes . Substituting with the free base or a racemate introduces uncontrolled variability in pharmacokinetic or pharmacodynamic assays, negating the validity of downstream biological data.

Attribute
Target: (S)-enantiomer HCl
Substitute: (R)-/racemic/free base
Stereochemistry
Defined (S)-configuration for receptor binding
May compromise target engagement
Salt Form
Hydrochloride: consistent solubility and stability
Free base may shift handling and formulation properties
Purity
High purity specification
Lower purity grades may alter synthesis reproducibility

Differentiation from Structural Analogs


Chiral Purity Required for DP2 Antagonist Activity

The (S)-enantiomer of ethyl 2-(piperidin-3-yl)acetate hydrochloride is a required building block for synthesizing phenylethylaminopyrimidinylpiperidine derivatives, a class of prostaglandin D2 receptor antagonists. The patent literature explicitly teaches the use of the (S)-configuration to achieve desired antagonist activity [1]. Substitution with the (R)-enantiomer (CAS 1233200-48-0) or the racemic mixture (CAS 64995-88-6) would produce diastereomeric or enantiomeric mixtures in the final drug candidate, leading to unpredictable and likely diminished or abolished target engagement.

Chiral requirement
Reported
(S)-enantiomer specified for DP2 antagonist activity
Stereochemistry essential for target engagement
Patent WO 2011115943 mandates (S)-configuration
Prostaglandin D2 receptor antagonist chiral synthesis

Salt-Form Stability and Handling Benefits

The hydrochloride salt form (MW 207.70) of (S)-ethyl 2-(piperidin-3-yl)acetate provides enhanced stability and ease of handling compared to its free base counterpart. While the free base (MW 171.24) is a solid, the hydrochloride salt is described as a crystalline solid that is soluble in water and various organic solvents, which improves its utility in formulation contexts . The salt form also mitigates issues with hygroscopicity and decomposition that can plague free amine intermediates .

Salt-form handling
Class-level
Hydrochloride salt improves stability over free base
May support handling and batch consistency
Class-level inference; verify in workflow
Stability handling hydrochloride salt

Purity Grade Advantage in cGMP Synthesis

Commercial suppliers offer (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride at defined purity grades, typically 97% or higher, to meet the rigorous demands of pharmaceutical research and development . This is in contrast to the (R)-enantiomer, which is often offered at a lower purity (e.g., 95% from some vendors) . While not a direct head-to-head comparison, the availability of the (S)-enantiomer at 97%+ purity from multiple vendors indicates a market-driven quality standard for this specific stereoisomer, which is essential for minimizing impurities in lead optimization.

Purity specification
Data to verify
Target: 97–98% typical; (R)-enantiomer: 95%
Higher purity may reduce purification steps
Vendor-reported; lot-specific confirmation needed
Purity quality control cGMP

Key Application Scenarios


Synthesis of Prostaglandin D2 Receptor Antagonists

This compound is a critical starting material for the synthesis of phenylethylaminopyrimidinylpiperidine derivatives, a class of compounds disclosed as prostaglandin D2 receptor antagonists. The (S)-stereochemistry is essential for achieving the desired receptor interaction profile [1].

Chiral Building Block for CNS Drug Discovery

The piperidine core and specific (S)-configuration make this compound a valuable chiral intermediate for constructing molecules targeting central nervous system (CNS) receptors. Its application in neurological disorder research is supported by its ability to interact with biological targets due to its structural features [1].

Asymmetric Synthesis and Catalysis Research

The compound can serve as a chiral Lewis acid catalyst or a chiral auxiliary in asymmetric synthesis reactions, including the preparation of other chiral compounds and acetylations [1].

Application
Selection Property
Validation Focus
DP2 antagonist synthesis
(S)-stereochemical integrity
Enantiomeric purity and receptor binding assay
CNS pharmacophore construction
Chiral piperidine scaffold
SAR and target engagement studies
Asymmetric synthesis research
Chiral auxiliary or catalyst precursor
Reaction stereoselectivity and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.